2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide
Description
This compound is a benzamide derivative featuring a brominated aromatic ring and two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a 4-ethylbenzyl moiety. The bromine atom at the ortho position of the benzamide may sterically hinder rotation, affecting conformational stability .
Properties
Molecular Formula |
C20H22BrNO3S |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H22BrNO3S/c1-2-15-7-9-16(10-8-15)13-22(17-11-12-26(24,25)14-17)20(23)18-5-3-4-6-19(18)21/h3-10,17H,2,11-14H2,1H3 |
InChI Key |
PWMUCTOAWSAIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the N-Benzyl Position
4-Methoxybenzyl Analogs
The compound 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide (RN: 620555-62-6) differs by replacing the 4-ethyl group with a methoxy substituent .
| Property | Target Compound (4-Ethyl) | 4-Methoxy Analog |
|---|---|---|
| Substituent | -CH2CH3 (hydrophobic) | -OCH3 (electron-donating) |
| Molecular Weight | ~446.34 g/mol (estimated) | ~448.32 g/mol |
| Polar Surface Area | Higher (due to ethyl) | Moderate (methoxy) |
Conversely, the ethyl group improves lipophilicity, favoring passive diffusion across biological membranes .
Fluorinated Benzyl Analogs
The compound 2-bromo-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide (RN: 874137-90-3) replaces the sulfone and ethylbenzyl groups with fluorophenyl and furanylmethyl substituents .
| Property | Target Compound | Fluorinated Analog |
|---|---|---|
| Substituents | Sulfone + Ethylbenzyl | Fluorophenyl + Furanyl |
| Molecular Weight | ~446.34 g/mol | 388.23 g/mol |
| Electron Effects | Sulfone (polar) | Fluorine (electron-withdrawing) |
Variations in the Benzamide Core
Nitro-Substituted Benzamides
The compound 4-bromo-N-(2-nitrophenyl)benzamide (Acta Cryst. E, 2014) replaces the sulfone and ethylbenzyl groups with a nitro substituent .
| Property | Target Compound | Nitro Analog |
|---|---|---|
| Substituents | Bromine + Sulfone | Nitro (electron-withdrawing) |
| Molecular Weight | ~446.34 g/mol | ~335.15 g/mol |
| Electronic Effects | Moderate polarity | High polarity (nitro) |
However, nitro groups are often associated with toxicity, limiting therapeutic utility .
Propanamide Derivatives
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)propanamide (RN: 874137-76-5) replaces the benzamide with a propanamide backbone and introduces a phenoxy group .
| Property | Target Compound | Propanamide Analog |
|---|---|---|
| Backbone | Benzamide | Propanamide |
| Molecular Weight | ~446.34 g/mol | 419.51 g/mol |
| Conformational Flexibility | Rigid (aromatic) | Flexible (aliphatic) |
The propanamide structure may enhance conformational flexibility, enabling adaptation to diverse binding pockets but reducing target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
